[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
説明
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid (CAS RN: 2022976-34-5) is a boronic acid derivative featuring a 1H-indazole core substituted with a methyl group at position 5, a tetrahydropyran (oxan-2-yl) group at position 1, and a boronic acid moiety at position 4. Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.1 g/mol . The compound is stored under inert atmospheres at temperatures below -20°C to ensure stability . Boronic acids, including this derivative, are widely explored in drug design due to their ability to form reversible covalent bonds with biomolecules, enabling applications as enzyme inhibitors, anticancer agents, and diagnostic tools .
特性
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJBZOXEHVCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Core Indazole Synthesis
The indazole scaffold forms the foundation of this compound. A common approach involves cyclization reactions using substituted hydrazines and carbonyl-containing precursors. For example:
- Condensation Reaction : Reacting 5-methyl-1H-indazole-4-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions to form the indazole core.
- Tetrahydro-2H-pyran (THP) Protection : Introducing the oxan-2-yl group via nucleophilic substitution. The THP group is typically added using 3,4-dihydro-2H-pyran in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS).
Boronic Acid Functionalization
The boronic acid moiety is introduced through cross-coupling or transmetalation reactions:
- Miyaura Borylation : Treating a halogenated indazole precursor (e.g., 4-bromo-5-methyl-1-(oxan-2-yl)-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
- Lithiation-Borylation : Using n-butyllithium to deprotonate the indazole at the 4-position, followed by reaction with triisopropyl borate (B(OiPr)₃) and subsequent hydrolysis.
Key Reaction Parameters:
Purification and Characterization
Purification Techniques
Industrial-Scale Production Considerations
Process Optimization
Yield and Purity
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–75% | 80–90% |
| Purity (HPLC) | ≥98% | ≥99.5% |
Challenges and Limitations
Stability Issues
Alternative Approaches
- Boronate Esters : Synthesizing the pinacol boronate ester (e.g., 5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) as a stable intermediate, followed by mild hydrolysis.
化学反応の分析
Types of Reactions
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an organic solvent like THF or toluene.
Major Products
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
類似化合物との比較
Research Implications
- Drug Design : The oxan-2-yl group in [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid offers a template for optimizing pharmacokinetic properties in boronic acid-based therapeutics .
- Synthetic Feasibility : The compound’s 98% purity (Combi-Blocks) and commercial availability support its use in high-throughput screening and Suzuki-Miyaura cross-coupling reactions .
- Unanswered Questions : Further studies are needed to elucidate its specific biological targets and comparative efficacy against structurally related boronic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
